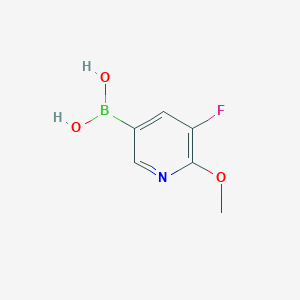

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-fluoro-6-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWTXKZPAZAQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660175 | |

| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856250-60-7 | |

| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS: 856250-60-7) for Advanced Organic Synthesis and Drug Discovery

This compound is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science.[1] Its strategic placement of a fluorine atom, a methoxy group, and a boronic acid moiety on a pyridine scaffold makes it an exceptionally valuable reagent. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the electron-donating methoxy group, creates a unique electronic profile that enhances reactivity and selectivity in cross-coupling reactions.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound. We will delve into its physicochemical properties, provide field-proven synthetic protocols, and illuminate its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery for forging carbon-carbon bonds.[2][3] The insights and methodologies presented herein are designed to be self-validating, empowering researchers to leverage this reagent's full potential in the synthesis of complex molecules, from novel pharmaceutical agents to advanced materials.[1]

Part 1: Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. This compound is typically supplied as a white to off-white crystalline solid that is stable under recommended storage conditions.[1]

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 856250-60-7 | [1][4] |

| Molecular Formula | C₆H₇BFNO₃ | [1][4] |

| Molecular Weight | 170.93 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Fluoro-2-methoxypyridine-5-boronic acid | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Conditions | Store at 2 - 8 °C, tightly sealed | [1] |

Expert Handling and Storage Insights

-

Stability: Boronic acids, particularly heteroaromatic ones, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[5] While generally stable, prolonged exposure to moisture or acidic conditions should be avoided. Storage in a desiccator at the recommended 2-8 °C is best practice.

-

Safety Precautions: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid generating dust during transfer.

Part 2: Synthesis of Pyridyl Boronic Acids: A Representative Protocol

While numerous proprietary methods exist, a common and robust strategy for synthesizing pyridyl boronic acids involves a lithium-halogen exchange followed by quenching with a borate ester.[7] This approach offers high functional group tolerance and reliable yields.

Conceptual Synthesis Workflow

The following diagram outlines the logical steps for the synthesis, starting from a halogenated pyridine precursor.

Caption: A generalized workflow for synthesizing pyridyl boronic acids.

Detailed Step-by-Step Protocol

This protocol is a validated, general procedure adapted for this specific target.[7]

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with a solution of 3-bromo-5-fluoro-6-methoxypyridine in anhydrous tetrahydrofuran (THF).

-

Causality: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly reactive organolithium reagent and the lithiated intermediate.

-

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The low temperature is essential to control the exothermic lithium-halogen exchange reaction, prevent side reactions such as addition of the organolithium to the pyridine ring, and ensure the stability of the 3-lithiopyridine intermediate.

-

-

Lithiation: Add n-butyllithium (n-BuLi) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C after the addition is complete.

-

Causality: The rate of lithium-halogen exchange is much faster at this temperature than other potential reactions, leading to the selective formation of the desired lithiated species.[7]

-

-

Borate Quench: Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

Causality: The highly electrophilic boron atom of the borate ester is readily attacked by the nucleophilic carbon of the 3-lithiopyridine intermediate, forming the tetracoordinate boronate ester adduct.

-

-

Warm-up and Hydrolysis: After the addition, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding an aqueous solution of a weak acid (e.g., saturated ammonium chloride or dilute HCl).

-

Causality: The acidic work-up hydrolyzes the boronate ester to the desired boronic acid.

-

-

Isolation and Purification: The pH is carefully adjusted to the isoelectric point of the boronic acid (typically around pH 7) to induce precipitation.[7] The solid product is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the boronic acid's pyridine ring and an aryl or vinyl halide/pseudohalide, providing access to complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[2]

The Catalytic Cycle

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[5][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol for a typical Suzuki coupling is designed for robustness and reproducibility.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.1 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Causality: A slight excess of the boronic acid is used to drive the reaction to completion. The choice of base and catalyst can be critical and often requires screening for specific substrates, especially with challenging heteroaryl chlorides.[9]

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.

-

Causality: The solvent must solubilize both the organic and inorganic reagents. Water is often essential for activating the base and facilitating the formation of the active boronate species.[3] Degassing (e.g., by sparging with argon for 15-30 minutes) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step.

-

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Part 4: Broader Applications in Drug Discovery and Beyond

The true value of this compound lies in the molecules it helps create. Its utility is a direct reflection of the broader success of boronic acids in medicine.[10]

-

Pharmaceutical Development: This building block is a key intermediate in the synthesis of pharmaceuticals targeting cancer and infectious diseases.[1] The ability to rapidly generate analogues by coupling this reagent with various partners accelerates structure-activity relationship (SAR) studies, a critical component of drug discovery. The inclusion of the fluoropyridine motif is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

-

FDA-Approved Boron-Containing Drugs: The significance of the boronic acid functional group is underscored by several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade) and Ixazomib, which are used to treat multiple myeloma.[10][11] These drugs demonstrate the ability of the boronic acid moiety to act as a pharmacophore, forming reversible covalent interactions with enzyme targets.[11]

-

Bioconjugation and Materials Science: Beyond pharmaceuticals, this reagent is employed in bioconjugation to link molecules to drugs or imaging agents, thereby improving specificity.[1] In materials science, its unique chemical properties are harnessed to develop advanced materials such as sensors and catalysts.[1]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined structure and predictable reactivity in the robust Suzuki-Miyaura coupling reaction provide chemists with a reliable method for constructing complex molecular architectures. For professionals in drug discovery, this compound offers a direct route to novel fluorinated heterocyclic scaffolds, a privileged structure class in modern medicine. A comprehensive understanding of its properties, synthesis, and application protocols, as detailed in this guide, is essential for unlocking its full potential in the laboratory and advancing the frontiers of science.

References

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

This compound | C6H7BFNO3. PubChem. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

-

Buy (5-fluoro-2-methoxypyridin-3-yl)boronic acid from Conier Chem&Pharma Limited. lookchem.com. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

The Crucial Role of Boronic Acids in Modern Drug Discovery. DC Fine Chemicals. [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. This compound | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid molecular weight

An In-Depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique electronic and structural properties, conferred by the fluorine and methoxy substituents on the pyridine ring, make it an invaluable reagent for creating complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core molecular profile, including its precise molecular weight, physicochemical properties, and a representative synthetic pathway. We delve into the mechanistic rationale behind its synthesis and application, particularly in the context of palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines essential quality control parameters, key applications in pharmaceutical and diagnostic development, and critical safety and handling protocols to ensure its effective and safe utilization in the laboratory.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridinylboronic acid, a class of organoboron compounds widely used in organic synthesis.[1] Its utility is primarily derived from its stability and versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.[2]

Chemical Structure and Identifiers

The structure features a pyridine ring functionalized with a boronic acid group at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position. This specific arrangement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups significantly influences the reactivity of the boronic acid moiety.

Caption: Chemical structure of this compound.

Molecular Formula and Weight

The molecular formula of the compound is C₆H₇BFNO₃.[3][4] Its molecular weight is a critical parameter for all experimental and industrial applications, essential for accurate reagent measurement and stoichiometric calculations.

Molecular Weight Calculation:

-

Carbon (C): 6 atoms × 12.011 u = 72.066 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Boron (B): 1 atom × 10.81 u = 10.81 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

-

Total Molecular Weight: 170.934 u (often rounded to 170.93 or 170.94 g/mol in supplier catalogs).[3][4]

Physicochemical Data Summary

The following table summarizes the key properties and identifiers for this reagent, compiled from authoritative chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Weight | 170.94 g/mol | [4] |

| Molecular Formula | C₆H₇BFNO₃ | [3][4] |

| CAS Number | 856250-60-7 | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| IUPAC Name | This compound | [4] |

| Purity (Typical) | 98 - 105% (by titration) | [3] |

| Storage Conditions | Store at 2 - 8 °C, under inert atmosphere | [3] |

The Strategic Importance of Boronic Acids in Drug Discovery

Boronic acids are not merely synthetic intermediates; they are a class of compounds with unique physicochemical properties that make them highly valuable in drug design.[2] Their ability to act as bioisosteres of carboxylic acids and form reversible covalent bonds with diols—present in many biological targets—has driven their incorporation into therapeutic agents.[2] The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma.[2] Since then, several others have been approved, including Vaborbactam, a β-lactamase inhibitor.[2][5]

The rise of boronic acids in medicinal chemistry is due to several desirable features[2][5]:

-

Versatile Reactivity: They are exceptionally effective in Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming C-C bonds.[3]

-

Stability: Arylboronic acids are generally stable to air and moisture, making them easy to handle and store compared to more reactive organometallic reagents.[2]

-

Low Toxicity: The boronic acid functional group is typically well-tolerated, and its metabolic byproduct, boric acid, is considered a "green compound" that can be eliminated by the body.[2]

This compound is a prime example of a "next-generation" building block, where the pyridine core and its substituents are strategically chosen to fine-tune the properties of the final drug candidate, such as efficacy, selectivity, and pharmacokinetic profile.[3]

Representative Synthesis and Mechanistic Insights

While the exact proprietary synthesis methods may vary, a common and logical approach for preparing pyridyl boronic acids involves a lithium-halogen exchange reaction on a suitable precursor, followed by quenching with a borate ester. This method offers high yields and is adaptable to various substituted pyridines.[1]

A Plausible Synthetic Workflow

The following protocol is a representative, field-proven method adapted from established procedures for analogous compounds.[1] The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Precursor Preparation (Not Shown) The synthesis begins with a suitable precursor, such as 3-bromo-5-fluoro-6-methoxypyridine. This starting material provides the correct arrangement of substituents and a halogen "handle" for the subsequent metallation step.

Step 2: Lithiation and Borylation

-

Inert Atmosphere: A reaction vessel is charged with the brominated precursor and an anhydrous aprotic solvent like tetrahydrofuran (THF). The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

-

Low-Temperature Cooldown: The solution is cooled to a low temperature, typically -78 °C (a dry ice/acetone bath). This is critical to control the highly exothermic lithium-halogen exchange and prevent side reactions, such as the reaction of the generated lithiopyridine with another molecule of the starting material.

-

Organolithium Addition: An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise. The n-BuLi rapidly exchanges with the bromine atom on the pyridine ring, generating the highly nucleophilic 3-lithiopyridine intermediate.

-

Borylation Quench: A trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is added to the reaction mixture. The nucleophilic carbon of the lithiopyridine attacks the electrophilic boron atom of the borate ester. This step must also be performed at low temperature to prevent the addition of more than one lithiopyridine equivalent to the boron center.

-

Warming: After the addition is complete, the reaction is allowed to slowly warm to room temperature.

Step 3: Hydrolysis and Isolation

-

Acidic Workup: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step serves two purposes: it hydrolyzes the boronic ester intermediate to the desired boronic acid and neutralizes any remaining organolithium reagent.

-

Extraction & Purification: The aqueous and organic layers are separated. The product is typically extracted, dried, and purified, often by recrystallization or column chromatography, to yield the final white to off-white crystalline solid.[3]

Caption: Representative workflow for the synthesis of a pyridyl boronic acid.

Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount for its successful application and for the reproducibility of experimental results. A self-validating system of quality control involves a combination of techniques.

-

Purity Assessment by Titration: As noted by suppliers, a common method for determining the purity of boronic acids is through titration.[3] This quantitative analysis measures the acidic content and provides an assay value, which can sometimes exceed 100% if the sample contains partially dehydrated forms like boroxines (anhydrides).

-

Structural Confirmation by NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the chemical structure.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the exchangeable protons of the B(OH)₂ group.

-

¹³C NMR: This provides information on the carbon skeleton of the molecule.

-

¹⁹F NMR & ¹¹B NMR: These specialized techniques can be used to directly observe the fluorine and boron atoms, respectively, providing unambiguous confirmation of their presence and chemical environment.[6]

-

-

Melting Point Analysis: A sharp and consistent melting point range is a good indicator of high purity.

Key Applications in Research and Development

The unique substitution pattern of this compound makes it a highly sought-after reagent in several advanced applications.[3]

Suzuki-Miyaura Cross-Coupling Reactions

This is the primary application for this compound.[3] It serves as the organoboron partner in palladium-catalyzed reactions to couple the (5-fluoro-6-methoxypyridin-3-yl) moiety with various aryl or heteroaryl halides or triflates. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex biaryl structures found in many drug candidates targeting cancer and infectious diseases.[2][3]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Diagnostics

Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is exploited in bioconjugation to link molecules to sugars, glycoproteins, or other biomolecules. This allows researchers to attach drugs or imaging agents to specific biological targets, thereby improving specificity and reducing off-target effects.[3] In diagnostics, this interaction can be used in assays for the sensitive and specific detection of biomolecules.[3]

Materials Science

The unique chemical properties of this compound also lend themselves to applications in material science, such as in the development of advanced sensors or as components in catalysts where its electronic features can facilitate efficient chemical reactions.[3]

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the reagent. The following guidelines are synthesized from standard safety data sheets (SDS) for similar boronic acids.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7] Boronic acids are often classified as causing respiratory irritation.[7]

-

Hazard Identification: This compound is typically classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[7]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (typically 2-8 °C).[3][8] The compound should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not let the product enter drains.[7]

Conclusion

This compound, with a molecular weight of approximately 170.94 g/mol , is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and material science. Its well-defined structure and predictable reactivity in powerful synthetic methods like the Suzuki-Miyaura coupling allow scientists to construct novel molecular architectures with high precision. Understanding its core properties, synthetic origins, and safe handling protocols is fundamental to harnessing its full potential in advancing scientific research and developing next-generation therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. aksci.com [aksci.com]

- 8. fishersci.pt [fishersci.pt]

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid chemical properties

An In-depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid: Properties, Reactivity, and Applications

Introduction: A Key Building Block in Modern Synthesis

Boronic acids are a cornerstone of modern organic chemistry, prized for their versatility, stability, and low toxicity.[1] First synthesized in 1860, these organoboron compounds have become indispensable as building blocks and synthetic intermediates.[1] Their prominence surged with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4] This reaction's mild conditions and high functional group tolerance have made it a favorite in academic and industrial labs, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Within this vital class of reagents, this compound has emerged as a particularly valuable heterocyclic building block. Its unique substitution pattern—a pyridine core functionalized with a fluorine atom, a methoxy group, and the reactive boronic acid moiety—offers a sophisticated tool for introducing highly functionalized pyridine rings into complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, reactivity, and critical role in synthetic applications.

Physicochemical and Structural Properties

This compound is typically a white to off-white crystalline powder.[5] Its structural features are pivotal to its chemical behavior. The pyridine nitrogen, the electronegative fluorine atom, and the electron-donating methoxy group collectively influence the reactivity of both the boronic acid and the aromatic ring.

| Property | Value |

| CAS Number | 856250-60-7[5][6] |

| Molecular Formula | C₆H₇BFNO₃[5][6] |

| Molecular Weight | 170.93 g/mol [5] |

| Appearance | White to off-white crystalline powder[5] |

| Synonyms | 3-Fluoro-2-methoxypyridine-5-boronic acid[5][6] |

| Storage Conditions | Store at 2 - 8 °C[5] |

Reactivity Profile: The Interplay of Substituents

The synthetic utility of this compound is dictated by the electronic properties of its substituents. Understanding their individual and collective effects is crucial for predicting reactivity and optimizing reaction conditions.

-

Boronic Acid Group (-B(OH)₂): This is the primary reactive site for cross-coupling reactions. To participate in the Suzuki-Miyaura catalytic cycle, it must be activated by a base to form a more nucleophilic boronate species (-B(OR)₃⁻), which facilitates the key transmetalation step.[2]

-

Pyridine Ring: The nitrogen atom within the aromatic ring acts as an electron sink, generally making the pyridine ring electron-deficient compared to benzene. This influences its coordination to metal catalysts and its susceptibility to certain side reactions.

-

Fluoro Group (-F): As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect. This further decreases the electron density of the pyridine ring and can influence the Lewis acidity of the boron atom.

-

Methoxy Group (-OCH₃): In contrast, the methoxy group is an electron-donating group through resonance, pushing electron density into the pyridine ring. This partially counteracts the electron-withdrawing effects of the fluorine and the ring nitrogen.

Caption: Electronic influences within the molecule.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)–C(sp²) bond with various organic halides and pseudohalides (e.g., triflates).[2][3][5]

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a boronate (R²-B(OH)₃⁻), transfers its organic group (R²) to the palladium center, displacing the halide. This is the crucial step where the new carbon-carbon bond framework is assembled on the metal center.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Objective: To couple this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.5 equivalents)

-

Toluene and Water (e.g., 10:1 v/v)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert gas supply (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed toluene and water via syringe. The reaction mixture is typically biphasic.[3]

-

Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for the specified time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

Caption: General experimental workflow for Suzuki coupling.

Applications in Drug Discovery and Beyond

The incorporation of the 5-fluoro-6-methoxypyridine moiety is a strategic choice in medicinal chemistry. This structural motif can modulate a compound's pharmacokinetic properties, such as metabolic stability, solubility, and cell permeability, while also providing new vectors for hydrogen bonding and other crucial interactions with biological targets.

-

Pharmaceutical Development: This building block is a key intermediate in the synthesis of molecules targeting cancer and infectious diseases, where it contributes to enhancing drug efficacy.[5] The rise of boronic acid-containing drugs, including the proteasome inhibitor Bortezomib, underscores the value of this chemical class in medicine.[1][7]

-

Bioconjugation: It can be employed in processes to link biomolecules to drugs or imaging agents, potentially improving target specificity and reducing off-target side effects.[5]

-

Materials Science: The unique electronic properties of the fluoro-methoxypyridine unit make it a candidate for developing advanced materials like sensors and catalysts.[5]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential.

-

Hazards: The compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

-

Handling: Always handle in a well-ventilated area or a fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10] Avoid creating dust.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability and to prevent dehydration/anhydride formation, refrigeration at 2-8 °C is recommended.[5]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined reactivity, governed by a sophisticated interplay of electronic effects, makes it a reliable and versatile partner in Suzuki-Miyaura cross-coupling. For researchers in drug discovery, medicinal chemistry, and materials science, this compound provides a direct and efficient route to novel, highly functionalized pyridine-containing molecules, paving the way for the next generation of therapeutics and advanced materials.

References

-

Chem-Impex International. This compound.[Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Frontier Specialty Chemicals. Boronic Acids.[Link]

-

Conier Chem&Pharma Limited. (5-fluoro-2-methoxypyridin-3-yl)boronic acid.[Link]

-

AFG Bioscience LLC. 2-Fluoro-6-methoxypyridine-3-boronic acid Safety Data Sheet.[Link]

-

Organic Chemistry Portal. Suzuki Coupling.[Link]

-

Soares, J.X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Al-Zoubi, R.M., et al. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]

-

Lemin, M., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

Xi'an Keding Experimental Supply. This compound.[Link]

-

Lennox, A.J.J., & Lloyd-Jones, G.C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Wikipedia. Suzuki reaction.[Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

-

ACS Publications. Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

This compound (CAS No: 856250-60-7) has emerged as a pivotal structural motif in modern medicinal chemistry and drug discovery.[1] Its utility lies in its role as a key building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds. The unique electronic properties conferred by the fluoro and methoxy substituents on the pyridine ring allow for the precise and efficient synthesis of complex molecular architectures.[2] Consequently, this boronic acid derivative is instrumental in the development of novel therapeutics, including agents targeting cancer and infectious diseases, where it contributes to enhanced drug efficacy and specificity.[2] This guide provides a detailed examination of a robust and field-proven protocol for its synthesis, grounded in established chemical principles.

Strategic Approach to Synthesis: Halogen-Metal Exchange and Borylation

The synthesis of pyridinylboronic acids can be approached through several established methodologies, including direct C-H borylation and palladium-catalyzed cross-coupling (Miyaura Borylation).[3][4] However, one of the most reliable and scalable strategies for this specific target involves a halogen-metal exchange followed by electrophilic trapping with a borate ester. This method offers high regioselectivity and is well-suited for industrial applications.

The core of this strategy is the transformation of a carbon-halogen bond into a carbon-boron bond. This is achieved by reacting a suitable precursor, 3-bromo-5-fluoro-2-methoxypyridine , with a potent organolithium reagent at cryogenic temperatures. The resulting highly reactive lithiated pyridine intermediate is then immediately quenched with a trialkyl borate. A final acidic workup hydrolyzes the intermediate boronate ester to yield the target boronic acid.[5][6]

Protocol: Synthesis via Lithiation-Borylation

This protocol details the synthesis of the target boronic acid from its brominated pyridine precursor. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Key Role & Rationale |

| 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | 206.01 | 1.0 | Starting material; bromine facilitates Li-Br exchange. |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Solvent | Apolar aprotic solvent, essential for stabilizing the organolithium intermediate. |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 1.1 | Strong base for lithium-halogen exchange. A slight excess ensures complete reaction. |

| Triisopropyl borate | 5419-55-6 | 188.08 | 1.2 | Boron electrophile; traps the lithiated intermediate. Bulky groups prevent over-alkylation.[7] |

| Hydrochloric Acid (HCl), 2 M | 7647-01-0 | 36.46 | Excess | Quenches the reaction and hydrolyzes the boronate ester to the final product. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Solvent | Used for extraction during workup. |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | Washing | Removes water-soluble impurities and aids phase separation. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | Removes residual water from the organic phase. |

Step-by-Step Experimental Procedure

CRITICAL: This reaction is highly sensitive to moisture and air. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). n-Butyllithium is pyrophoric and must be handled with extreme care using appropriate techniques.

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum for reagent addition. Purge the system with inert gas.

-

Initial Solution: To the flask, add 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material). Stir the solution until the solid is fully dissolved.

-

Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of n-BuLi to prevent side reactions and decomposition of the lithiated intermediate.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) may be observed, indicating the formation of the lithiated species.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure the lithium-halogen exchange is complete.

-

Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The addition should be slow to control the exothermic reaction.

-

Warming and Quenching: After the addition is complete, stir the mixture at -78 °C for another 30 minutes. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

-

Hydrolysis: Cool the flask in an ice-water bath and carefully quench the reaction by the slow addition of 2 M hydrochloric acid. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then saturated brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by trituration with a nonpolar solvent (e.g., hexanes or a hexanes/ether mixture) or by recrystallization to yield this compound as a solid.

Mechanistic Insights and Process Rationale

Understanding the underlying mechanism is key to troubleshooting and optimizing the synthesis. The process hinges on the creation of a nucleophilic carbon center on the pyridine ring, which then attacks the electrophilic boron atom.

-

Why -78 °C? The formation of the lithiated pyridine is a rapid and exothermic process. At higher temperatures, the highly basic n-BuLi could react at other sites or cause decomposition. The cryogenic temperature "freezes" the desired lithiated species, ensuring high regioselectivity and preventing unwanted side reactions.[8]

-

Why Anhydrous Conditions? Organolithium reagents and the lithiated intermediates are extremely strong bases and will readily react with even trace amounts of water or other protic sources, which would quench the reaction prematurely and drastically reduce the yield.

-

Trustworthiness through Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching small aliquots and analyzing them via GC-MS. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic signal in the ¹¹B NMR spectrum can also confirm the formation of the boronic acid.

Conclusion

The lithiation-borylation pathway provides a robust and reproducible method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions, researchers can reliably produce this high-value compound. Its successful synthesis opens the door to a wide array of complex molecules through subsequent Suzuki-Miyaura cross-coupling, empowering the advancement of pharmaceutical and materials science research.

References

- Pipzine Chemicals. 5-Bromo-3-fluoro-2-methoxypyridine.

- Google Patents. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.

- Guidechem. What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?.

- Chem-Impex. This compound.

- Organic Chemistry Portal. Miyaura Borylation Reaction.

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Biosynth. 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9.

- Arkat USA, Inc. Recent progress in the synthesis of pyridinylboronic acids and esters.

- University of Bristol. Standard Lithiation–Borylation A user's guide.

- Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Published October 3, 2013.

- PubChem. This compound.

- University of Illinois. THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Published November 6, 2014.

- Wikipedia. Borylation.

- Thieme Connect. Lithiation–Borylation–Protodeboronation Methodology.

- Organic Syntheses. 3-pyridylboronic acid.

Sources

- 1. This compound | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Borylation - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

A Methodological Guide to the Spectroscopic Characterization of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Drug Discovery

This compound is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. Its structural features—a fluorine atom, a methoxy group, and a boronic acid moiety on a pyridine ring—make it a versatile reagent for the synthesis of novel therapeutic agents.[1] The boronic acid group is particularly important for its role in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a high degree of control and efficiency. The fluorine and methoxy substituents can modulate the electronic properties and metabolic stability of the final drug candidates.

Given its role as a critical intermediate, ensuring the quality and structural integrity of this compound is paramount. Spectroscopic techniques are the cornerstone of this quality control, providing a detailed fingerprint of the molecule. This guide outlines the expected spectroscopic behavior of the compound and provides standardized protocols for data acquisition and analysis.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the IUPAC name this compound, is presented below.[2]

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| CAS Number | 856250-60-7 |

| Molecular Formula | C₆H₇BFNO₃ |

| Molecular Weight | 170.93 g/mol |

| Appearance | White to off-white crystalline powder |

Based on this structure, we can predict the key features that should be observable in various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide a comprehensive picture of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR experiment begins with meticulous sample preparation. The choice of solvent is critical, as boronic acids can exist in equilibrium with their boroxine anhydrides, and the solvent can influence this equilibrium.

Step-by-Step Protocol:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent. It is polar enough to dissolve the boronic acid and contains a residual water peak that can be used for referencing. Its ability to form hydrogen bonds can also help in observing the exchangeable protons of the B(OH)₂ group.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Cap the tube and gently vortex or sonicate to ensure complete dissolution.

-

-

Instrument Setup and Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be run with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

For ¹⁹F NMR, a simple proton-decoupled experiment is usually sufficient.

-

For ¹¹B NMR, a wider spectral window will be necessary, and a baseline correction is often required.

-

Caption: NMR Spectroscopy Workflow for this compound.

Expected ¹H NMR Spectrum

-

B(OH)₂ Protons: A broad singlet is expected, the chemical shift of which will be highly dependent on concentration and the amount of residual water in the solvent.

-

Aromatic Protons: Two distinct signals are anticipated in the aromatic region (typically 7.0-9.0 ppm).

-

The proton at the C2 position will likely appear as a doublet, with coupling to the adjacent fluorine atom (³JHF).

-

The proton at the C4 position should also be a doublet, with a smaller coupling to the fluorine atom (⁴JHF).

-

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons is expected, typically in the range of 3.5-4.5 ppm.

Expected ¹³C NMR Spectrum

Six distinct carbon signals are expected.

-

Aromatic Carbons:

-

The carbon bearing the fluorine (C5) will show a large one-bond carbon-fluorine coupling (¹JCF).

-

The carbons adjacent to the fluorine (C4 and C6) will exhibit smaller two-bond couplings (²JCF).

-

The carbon bearing the boronic acid group (C3) will likely be broad due to quadrupolar relaxation of the boron nucleus.

-

-

Methoxy Carbon (-OCH₃): A sharp signal is expected around 50-60 ppm.

Expected ¹⁹F and ¹¹B NMR Spectra

-

¹⁹F NMR: A single resonance is expected, likely appearing as a doublet of doublets due to coupling with the two aromatic protons.

-

¹¹B NMR: A broad singlet is anticipated, characteristic of a trigonal boronic acid. The chemical shift will be indicative of the electronic environment around the boron atom.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.

Experimental Protocol: MS Analysis

Step-by-Step Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Both positive and negative ion modes should be explored.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire a full scan mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

-

Caption: Mass Spectrometry Workflow for this compound.

Expected Mass Spectrum

-

Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 172.0580.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ may be observed at m/z 170.0424.

-

HRMS: The accurate mass measurement should be within 5 ppm of the theoretical mass for the calculated elemental formula C₆H₇BFNO₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Analysis

Step-by-Step Protocol:

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the powder directly on the ATR crystal.

-

Data Acquisition:

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Expected IR Spectrum

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | B(OH)₂ |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -OCH₃ |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1380-1330 | B-O stretch | Boronic acid |

| 1250-1000 | C-O and C-F stretch | Methoxy and Fluoro groups |

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive methodological framework for the spectroscopic characterization of this compound. By following these detailed protocols, researchers can confidently acquire and interpret NMR, MS, and IR data to verify the identity, purity, and structure of this important synthetic building block. The principles and expected spectral features outlined here serve as a valuable reference for anyone working with this compound, ensuring high standards of quality and scientific rigor in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the ¹H NMR Spectrum of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Introduction

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its precise structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, serves as the primary and most definitive tool for its structural elucidation and purity assessment.

This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, this document explains the underlying principles governing the spectral features, offering researchers and drug development professionals the field-proven insights needed for confident spectral interpretation. We will explore the theoretical basis for the expected spectrum, detail a robust experimental protocol, and conduct a thorough analysis of the resulting data, grounded in authoritative references.

Section 1: Molecular Structure and Theoretical ¹H NMR Predictions

A rigorous interpretation of an NMR spectrum begins with a theoretical analysis of the molecule's structure. The key to predicting the ¹H NMR spectrum lies in understanding the distinct chemical environments of the protons, the influence of adjacent atoms, and the resulting spin-spin coupling interactions.

The structure of this compound contains three distinct sets of non-exchangeable protons: two aromatic protons on the pyridine ring and the three protons of the methoxy group. The two protons on the boronic acid group are exchangeable.

Expected Signals and Chemical Environments:

-

Pyridine Ring Protons (H2, H4) : The pyridine ring has two protons at positions 2 and 4. These protons are in unique chemical environments and are expected to give rise to separate signals. Their chemical shifts are influenced by the ring nitrogen, the strongly electron-withdrawing fluorine and boronic acid groups, and the electron-donating methoxy group. The fluorine atom, in particular, will cause significant deshielding of adjacent protons.[1]

-

Methoxy Protons (-OCH₃) : The three protons of the methoxy group are chemically equivalent and are expected to produce a single, sharp signal (a singlet). This group is attached to an aromatic ring, and its signal will typically appear in the range of 3-4 ppm.[2]

-

Boronic Acid Protons (-B(OH)₂) : The two hydroxyl protons on the boron atom are acidic and capable of hydrogen bonding and rapid exchange with solvent molecules. This typically results in a single, broad signal. Its chemical shift is highly dependent on solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, this signal is often observable, while in protic solvents like D₂O or CD₃OD, it may exchange completely and become invisible.

Predicted Splitting Patterns (Multiplicity):

Spin-spin coupling between non-equivalent protons and between protons and other NMR-active nuclei (like ¹⁹F) splits the signals into multiplets. The multiplicity is governed by the n+1 rule for proton-proton coupling.[2] For proton-fluorine coupling, a similar splitting pattern is observed.

-

H4 Proton : This proton is expected to be coupled to the H2 proton (meta-coupling, ⁴JHH) and the ¹⁹F atom (ortho-coupling, ³JHF). This will result in a doublet of doublets (dd) multiplicity.

-

H2 Proton : This proton is expected to be coupled to the H4 proton (meta-coupling, ⁴JHH) and the ¹⁹F atom (meta-coupling, ⁴JHF). This will also result in a doublet of doublets (dd) multiplicity.

-

-OCH₃ Protons : With no adjacent protons, this signal will be a singlet (s).

-

-B(OH)₂ Protons : This signal is typically a broad singlet (br s) due to rapid exchange and quadrupolar relaxation effects from the boron nucleus.

The logical relationships governing these coupling patterns are visualized below.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling relationships.

Section 2: Experimental Protocol for High-Resolution ¹H NMR Acquisition

The acquisition of a high-quality, interpretable spectrum requires a standardized and validated protocol. The following methodology is designed to yield unambiguous data for this compound.

Causality of Experimental Choices:

-

Solvent Selection (DMSO-d₆) : Dimethyl sulfoxide-d₆ is the solvent of choice for several key reasons. Firstly, its high polarity effectively dissolves the boronic acid. Secondly, it is aprotic, which slows down the exchange rate of the acidic -B(OH)₂ protons, allowing them to be observed as a distinct, albeit broad, signal. This is crucial for confirming the presence of the boronic acid moiety. Its residual proton signal (~2.50 ppm) and water signal (~3.33 ppm) are well-defined and typically do not overlap with the aromatic signals of the analyte.[3]

-

Analyte Concentration : A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides an optimal signal-to-noise ratio for a modern NMR spectrometer (≥400 MHz) within a reasonable acquisition time.

-

Internal Standard : Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm, to which all other chemical shifts are referenced.[2]

-

D₂O Exchange : A D₂O exchange experiment is a definitive method to identify exchangeable protons (like -OH). Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the -B(OH)₂ signal to disappear, confirming its assignment.

Step-by-Step Experimental Workflow

-

Sample Preparation :

-

Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS.

-

Vortex the sample for 30 seconds or until the solid is completely dissolved.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Spectrometer Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS and residual solvent signals.

-

Acquire the ¹H NMR spectrum using standard single-pulse parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.[4]

-

-

Confirmatory D₂O Exchange :

-

Remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the tube.

-

Gently shake the tube to mix the contents and re-insert it into the spectrometer.

-

Re-acquire the ¹H NMR spectrum using the same parameters.

-

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Section 3: Spectral Analysis and Data Interpretation

Based on the theoretical principles and data from analogous structures, the ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to exhibit the following characteristics.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H2 | ~8.3 – 8.5 | dd | ⁴JHF ≈ 2-3 Hz, ⁴JHH ≈ 2-3 Hz | 1H |

| H4 | ~7.9 – 8.1 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz | 1H |

| B(OH)₂ | ~8.2 – 8.4 | br s | - | 2H |

| OCH₃ | ~3.9 – 4.1 | s | - | 3H |

Detailed Signal Interpretation:

-

B(OH)₂ Signal (~8.3 ppm, broad singlet, 2H) : This broad signal, corresponding to the two hydroxyl protons of the boronic acid, often appears in the aromatic region in DMSO-d₆. Its breadth is a key characteristic. Upon performing a D₂O exchange, this signal will disappear, providing unequivocal proof of its identity.

-

H2 Signal (~8.4 ppm, doublet of doublets, 1H) : This is typically the most downfield of the ring protons. Its position is influenced by the deshielding effects of the adjacent ring nitrogen and the meta-positioned fluorine atom. The signal is split into a doublet of doublets due to:

-

Meta-coupling to the fluorine atom (⁴JHF), with a small coupling constant of approximately 2-3 Hz.

-

Meta-coupling to the H4 proton (⁴JHH), also with a small coupling constant of around 2-3 Hz.

-

-

H4 Signal (~8.0 ppm, doublet of doublets, 1H) : This proton is significantly influenced by the ortho-fluorine atom, which causes both a downfield shift and a large coupling. The signal is split into a doublet of doublets due to:

-

Ortho-coupling to the fluorine atom (³JHF), with a characteristically large coupling constant of 8-10 Hz.[5]

-

Meta-coupling to the H2 proton (⁴JHH), with a small coupling constant of 2-3 Hz.

-

-

OCH₃ Signal (~4.0 ppm, singlet, 3H) : This sharp singlet integrates to three protons and is found in the expected region for a methoxy group attached to an aromatic system. Its singlet nature confirms the absence of any adjacent protons.

Section 4: The Dynamic Nature of the Boronic Acid Group

The boronic acid functional group imparts unique characteristics to the NMR spectrum that extend beyond its own signal. Researchers must be aware that the chemical environment of the boron atom is not static.

-

Solvent Coordination : Lewis basic solvents, such as DMSO or THF, can coordinate to the empty p-orbital of the boron atom.[6] This coordination changes the hybridization at the boron center from sp² towards sp³, which can induce an upfield shift in the ¹¹B NMR spectrum and subtly alter the electronic effects on the pyridine ring, potentially causing minor shifts in the proton signals.[6]

-

pH and Aggregation : In aqueous media, the acidity of the boronic acid (pKa) plays a critical role. At pH values above the pKa, the boronic acid exists as the anionic sp³-hybridized boronate species, which dramatically changes the electronic properties and chemical shifts.[7][8] Furthermore, boronic acids can undergo dehydration to form cyclic anhydride trimers known as boroxines. This equilibrium is concentration and solvent-dependent. While less common in DMSO, the presence of boroxine species would result in a different set of ¹H NMR signals, and awareness of this possibility is crucial when unexpected peaks are observed.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, providing a unique fingerprint for the molecule. The key diagnostic features are:

-

Two distinct signals in the aromatic region, both appearing as a doublet of doublets, confirming the disubstituted pyridine ring and the specific coupling patterns with the fluorine atom.

-

A sharp singlet around 4.0 ppm integrating to three protons, characteristic of the methoxy group.

-

A broad, exchangeable singlet in the downfield region (in DMSO-d₆), which disappears upon D₂O addition, unequivocally identifying the boronic acid protons.

By combining theoretical prediction with a robust experimental protocol, this guide equips researchers with the necessary expertise to confidently interpret the ¹H NMR spectrum of this important chemical building block, ensuring structural integrity and paving the way for its successful application in research and development.

References

- National Institutes of Health (NIH). (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa-yeWOjTFYiSNuCebL7twbvVS6-Hrd7QEaCZuDXI5HKA-Whw_PEHr5HjXIRtPRpTh8QmxVFfYd1sf02vO2kwzIgH-k_dA84dOJIURCmOby7HE-K9Azu5bv609wH2AcbRKpcuOLT2l7IoI5sY=]

- ChemicalBook. (n.d.). 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHug6PRFLIU28-lhqhoMRYdH5tMYla0Q4H-YzRsbuvKkVCxk1KBO036hs9J04MFvMgxZarTFzfe2yo2g6XH2KwNVxM6sP2oSdPR_9hvMu7RQhuavByd_QogrIhdxS08zJ6XQH_WcQtKz0tQ97etu9LJzIo0EOid]

- ChemicalBook. (n.d.). Pyridine-4-boronic acid(1692-15-5) 1H NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr0oTcLv3d4Ke038ORvrUG3ddn3ndPxjwoX8UhjJopepveh6MEJmJT0Fg6pUtnzq4j_EEDU1Qo2dsz_2HT1yE5s8L67t3v6XZZw_NWxqirGeQ1oZhSesXXfJPZp-a-7eOZ-qnvM7zKDV8j9O_hGCv-YHE6AplM]

- Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from Fluorine Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI-9RCnz3tXXFqTITjd-UhRkcQOjetCI0pz0TJh6ejcrX3-XiKb1QaptWjcrn-i_cZAVZJFwz02rfAmscRno8odQ5GrUnma13Zmyc-Su1v2v-DxrQ9ac-CE7pzIc4pAuRAWHJwAPAHO0Rdpj6VJea_g0v4uFoM]

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElu-Se7wILw7YN4muR9Sncqi14aevSIdtEwPd114ScxWmvh6arFdiOmXd14XkeltJyQTUNzhqfiwhiGFDsN6NmnOsNOlKTQa4ZlLnhQ2_XUO_SW3Ytz7Mh_YURD7SRWN4V0tVcsjdx6LsHW-M=]

- ChemicalBook. (n.d.). 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr9cGLUL4F_SgkTxG7Aj91kmHR7Wt3zZVZuNe-7Yz_g1ipJRRYjm4wDZst-nVTeHe-y1jO2aghCpQldN643K0VJI2Kq3wNEsYJdaskm8aW0QpxKuh5tRG2HGIqUfIKnIRZ424ykmylJYljL1FjPdAmKtgSnQYgOkc=]

- South Dakota State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from SDSU Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxse0q2Heoudi68XaKgjof63FQ1sFR2YVe9umXEqbbvZhgCCVELAJkixBYHtby1blS1LzFd3DSeAls-5rlkfDIdp9Cqcd8CQEdaRFgIYxtPAlhElQhIyAsWMn4by3M5tGOWhsBf9IMlA==]

- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Retrieved from a university repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkAYhPfPp8F4dtNHjmUPyb5u9B4fB5_-LGrBvyt-LTLoZsaFwXYuCxgdgI_hX8h4kK1r_H83qWLtcAWoGcWTAFjboeZase9QgGVNHLbGceXYSZNomlkhY6wiQ0H3Wq7G9IlkvbIUUt5LR6WcrzzxuaCr_zV80Ju3U=]

- ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdPXx6Wocyma-WBe4HmCq8vDlzqy8OLB4TuGdrGfqjg6XMuqfwgXLeeY6084MoNTWVn3eZDPlSFtQQ8_YPlRzeH6gVw-s0tbO9ARKlCNFea8321y9rta9YrxBKU4cP62MzHra0Hlpo]

- Comiskey, A. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15039–15044. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRfgALrOgrS4bUfMbmqQ9ktjbTwY4VRbwly096Pf_S2FPHBL3CKzP6clWSfFz4Lzmp0kIB-IO6HilsXB7rKDqbsoApdw_yKdOdV0VCjULT5UZjyA9oJRh86ySrjF1hmQcwboLcbw==]

- ChemInfoGraphic. (2025, February 27). Pyridyl and Phenyl H-F Coupling Constants. Retrieved from ChemInfoGraphic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKzqfITFiENzzzQitG1Ax_RKG9zRzvhyK2779ar9IUZCV4EiRXf90KCYXjDpZAPz0nr1xRE6yCChUTWDZvDMuHOtosW04POesqkbqzcIg0UwdbQOUAIBmwlvhDwGtzH0_ZOj5oTSXpf1mExrmoAkJ0HUeiZnzVZq_GCvmw0TYQd0hRepIWoaAlJDMmIby3sdJrcMoj_J0=]

- The Royal Society of Chemistry. (n.d.). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuYkv2b2nTEaJn6UZ2ofvRBXrTjSkmaC6zwmyv_ZI7q20_00oOYhjfljVXUl6V1ormsBB2pM__NqB-qmMWflChN7Rb7M_awDe2rfmN97Ut4vmL6Pg21hRLqmvhK2OwrPyb2S3Pg-9dcmiqfDFnMdQilRJE81RDAgw=]

- ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgT4D2KK-SWHAM1kLIMuTTbyEPtUFXjMXCgCV_HTXb5Xc73kCyMlBBdf_6VMI16WUgTz6bCxHUDoxSvn0fYbt6jynpp-un9M7qif87CpO5TwK2M92GpjC2el5W_SYLNcMQYX6nUqbz_cKxQ3TdzzA=]

- National Institutes of Health (NIH). (2022, November 7). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved from NIH. [https://vertexaisearch.cloud.google.

- OpenOChem Learn. (n.d.). Interpreting. Retrieved from OpenOChem Learn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl_7PEdzjqrCX9esLJ1VFS0dKuJPXbnD5S6URJScIfgYPzVUV2KTTHBgBorwgVDZoFDwJC3cZSnJbAi9zr_HgDH-g1ch4OwucsThfoNCHX3pf0GAOuoeTqgQMsDQBaz7uyRrUKUXuQpR20_V4rBO2BDn9pPrz2IWhExaMJK5rB]

- PubChem. (n.d.). This compound. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHa2-ykDXYjxFfRL1Nof4bD9VAXeoNS5K6KH3kxLWuq-T_TRQMDUvz1QmxmTgKmpx4R-GNuzjZXmMvRebOQW-5fCjQrQc3t9WYbbMv9cmFQWmVm1vLYDUEvTvN1Gk_g4DlR4Jb7ud4Vhrj-taK]

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from ACD/Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4SibxW8flTObNabNssXugkjWaedFI6gPI7MIjsopvkDf2enRqsoHuF_QP2PoIGPurMTAvZ6d7hfzwd1-51IJMxJf8u8KppLr80K0AstXGHTR5JprOVm1Ts57MuDvpPQsEQEtioGjfnx7UQO2sohEPuTa5cDb-ZE5C1dJmHJzTeKP33N9TfwL9ZQ==]

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid: A Comprehensive Guide to Purity and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract